

Genotoxicity and Carcinogenicity of Quizalofopethyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |  |  |
|----------------------|------------------|-----------|--|--|
| Compound Name:       | Quizalofop-ethyl |           |  |  |
| Cat. No.:            | B1680411         | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the genotoxicity and carcinogenicity profile of **Quizalofop-ethyl**, a selective post-emergence herbicide. The information is compiled from international regulatory assessments and scientific studies to support research and development activities.

# **Executive Summary**

**Quizalofop-ethyl** has been extensively evaluated for its genotoxic and carcinogenic potential through a battery of in vitro and in vivo assays. Regulatory bodies, including the U.S. Environmental Protection Agency (EPA), the European Food Safety Authority (EFSA), and the Food Safety Commission of Japan (FSCJ), have concluded that **Quizalofop-ethyl** is not genotoxic in mammalian systems.[1][2][3] While some studies in plant systems have indicated potential for chromosomal damage, these findings are not considered indicative of human risk in the context of the comprehensive mammalian toxicology database.

Long-term carcinogenicity studies in rodents have shown no evidence of carcinogenic potential at doses not associated with other toxicities.[3][4] The U.S. EPA has classified **Quizalofopethyl** as "Category D - not classifiable as to human carcinogenicity." Liver and testicular effects observed at high doses in rodent studies are considered the primary target organ toxicities and are attributed to a non-genotoxic mode of action.



## **Genotoxicity Studies**

A comprehensive set of genotoxicity studies has been conducted on **Quizalofop-ethyl** and its active R-enantiomer, Quizalofop-P-ethyl. The toxicological profiles of both are considered similar. The standard battery of tests revealed no evidence of mutagenic or clastogenic activity in mammalian systems.

#### In Vitro Studies

2.1.1. Bacterial Reverse Mutation Assay (Ames Test)

The Ames test, which assesses the potential of a substance to induce gene mutations in bacteria, was consistently negative for **Quizalofop-ethyl**.

Table 1: Summary of Ames Test Results for Quizalofop-ethyl

| Test System               | Strains                        | Concentration<br>Range  | Metabolic<br>Activation (S9) | Result   |
|---------------------------|--------------------------------|-------------------------|------------------------------|----------|
| Salmonella<br>typhimurium | TA98, TA100,<br>TA1535, TA1537 | Up to 2500 μ<br>g/plate | With and Without             | Negative |
| Escherichia coli          | WP2 uvrA                       | Not specified           | With and Without             | Negative |

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

- Purpose: To detect chemically induced gene mutations (point mutations) in multiple strains of Salmonella typhimurium and Escherichia coli.
- Test System: Histidine-dependent strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-dependent strain of E. coli (e.g., WP2 uvrA), which are sensitive to different types of mutagens.
- Methodology: The tester strains are exposed to various concentrations of Quizalofop-ethyl, both in the presence and absence of a mammalian metabolic activation system (S9 mix, typically derived from rat liver). The mixture is incorporated into a minimal agar medium lacking the essential amino acid (histidine or tryptophan). The plates are incubated for 48-72 hours.



- Endpoint: The number of revertant colonies (colonies that have mutated back to a state
  where they can synthesize the essential amino acid) is counted. A substance is considered
  mutagenic if it causes a dose-dependent increase in the number of revertant colonies
  compared to the solvent control.
- Controls: A solvent (negative) control and known mutagens (positive controls, e.g., sodium azide, 2-nitrofluorene, 2-anthramine) are run concurrently to ensure the validity of the test system.



**Figure 1.** Experimental workflow for the Ames Test.

#### 2.1.2. In Vitro Mammalian Chromosomal Aberration Test

**Quizalofop-ethyl** did not induce structural or numerical chromosomal aberrations in cultured mammalian cells.

Table 2: Summary of In Vitro Chromosomal Aberration Test Results



| Test System                          | Concentration<br>Range | Metabolic<br>Activation (S9) | Result   |
|--------------------------------------|------------------------|------------------------------|----------|
| Chinese Hamster<br>Ovary (CHO) cells | Up to 1000 μg/mL       | With and Without             | Negative |

Experimental Protocol: In Vitro Mammalian Chromosomal Aberration Test

- Purpose: To identify agents that cause structural or numerical damage to chromosomes in cultured mammalian cells.
- Test System: A suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells, which have a stable karyotype and are readily cultured.
- Methodology: CHO cell cultures are exposed to at least three concentrations of Quizalofopethyl for a short duration (e.g., 3-6 hours) with and without S9 metabolic activation, and for a longer duration (e.g., 24 hours) without S9. A mitotic arresting agent (e.g., Colcemid) is added prior to harvesting to accumulate cells in the metaphase stage of mitosis.
- Endpoint: Cells are harvested, fixed, and stained. Metaphase spreads are examined
  microscopically for chromosomal aberrations, including chromatid and chromosome gaps,
  breaks, deletions, and rearrangements (e.g., translocations, dicentrics). The percentage of
  cells with aberrations is calculated.
- Controls: Solvent (negative) and positive controls (e.g., Mitomycin C without S9,
   Cyclophosphamide with S9) are included.

### In Vivo Studies

2.2.1. Mammalian Erythrocyte Micronucleus Test

The in vivo micronucleus test in mice showed that **Quizalofop-ethyl** does not induce chromosomal damage or damage to the mitotic apparatus in bone marrow cells.

Table 3: Summary of In Vivo Micronucleus Test Results



| Test System | Species | Route | Dose Range              | Result   |
|-------------|---------|-------|-------------------------|----------|
| Bone Marrow | Mouse   | Oral  | Up to 1200<br>mg/kg/day | Negative |

Experimental Protocol: In Vivo Mammalian Erythrocyte Micronucleus Test

- Purpose: To detect damage to chromosomes or the mitotic spindle in vivo by measuring the frequency of micronuclei in developing erythrocytes.
- Test System: Typically, male and female mice of a standard strain.
- Methodology: Animals are administered **Quizalofop-ethyl**, usually via oral gavage or intraperitoneal injection, at three dose levels. The highest dose is typically near the maximum tolerated dose (MTD). Bone marrow is collected at appropriate time points after treatment (e.g., 24 and 48 hours after a single administration).
- Endpoint: Bone marrow smears are prepared and stained to differentiate between
  polychromatic (immature) and normochromatic (mature) erythrocytes. The frequency of
  micronucleated polychromatic erythrocytes (MN-PCEs) is determined by scoring at least
  2000 PCEs per animal. The ratio of PCEs to NCEs is also calculated as a measure of
  cytotoxicity.
- Controls: A vehicle (negative) control and a known clastogen (positive control, e.g., cyclophosphamide) are used.





**Figure 2.** Experimental workflow for the in vivo Micronucleus Test.

# **Carcinogenicity Studies**



Long-term carcinogenicity bioassays in rodents have been conducted to evaluate the carcinogenic potential of **Quizalofop-ethyl**. These studies did not demonstrate a carcinogenic effect attributable to **Quizalofop-ethyl** under the tested conditions.

Table 4: Summary of Long-Term Carcinogenicity Studies

| Species | Duration  | NOAEL         | LOAEL          | Key Findings                                                                                                                                         |
|---------|-----------|---------------|----------------|------------------------------------------------------------------------------------------------------------------------------------------------------|
| Rat     | 2 years   | 0.9 mg/kg/day | 3.7 mg/kg/day  | No evidence of carcinogenicity. Systemic effects included liver and testicular toxicity at higher doses.                                             |
| Mouse   | 18 months | 1.4 mg/kg/day | 11.4 mg/kg/day | No treatment- related increase in tumors. Increased incidence of liver and ovarian tumors at the highest dose was not considered treatment- related. |

NOAEL: No Observed Adverse Effect Level; LOAEL: Lowest Observed Adverse Effect Level

Experimental Protocol: Long-Term Carcinogenicity Bioassay

- Purpose: To assess the carcinogenic potential of a substance following long-term exposure in animals.
- Test System: Typically, rats and mice of standard laboratory strains (e.g., Sprague-Dawley rats, CD-1 mice), with groups of at least 50 animals per sex per dose.



- Methodology: Animals are administered Quizalofop-ethyl daily, usually mixed in the diet, for
  a significant portion of their lifespan (18 months for mice, 24 months for rats). At least three
  dose levels plus a concurrent control group are used. The highest dose is selected to be a
  maximum tolerated dose (MTD), which should induce minimal toxicity but not significantly
  shorten the lifespan.
- Endpoint: The study involves comprehensive monitoring of clinical signs, body weight, and food consumption. At termination, a full necropsy is performed, and a wide range of tissues are collected for histopathological examination. The incidence, type, and latency of tumors in the treated groups are compared with the control group.
- Controls: A concurrent control group receiving the vehicle (diet) without the test substance is essential for comparison.

# Mode of Action and Signaling Pathways Genotoxicity

As **Quizalofop-ethyl** is considered non-genotoxic in mammals, there is no specific signaling pathway for DNA damage attributed to it. For context, the diagram below illustrates a generalized DNA damage response (DDR) pathway that is activated by genotoxic agents.





Figure 3. Generalized DNA Damage Response (DDR) Pathway.

### Non-Genotoxic Carcinogenesis (Rodent Liver)

The liver effects (hypertrophy and tumors at high doses) observed in some rodent studies with aryloxyphenoxypropionate herbicides are often linked to a non-genotoxic mode of action involving the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARa). This pathway is known to be quantitatively different and less responsive in humans, making the relevance of rodent liver tumors via this mechanism to human health low.





**Figure 4.** Proposed PPARα-mediated mode of action for liver effects.

### Conclusion

The weight of evidence from a comprehensive battery of standardized genotoxicity assays indicates that **Quizalofop-ethyl** does not pose a genotoxic risk to mammals. Long-term bioassays in rodents have not identified a carcinogenic potential relevant to humans. The primary toxicological concerns identified in animal studies are related to liver and testicular effects at high dose levels, which are understood to occur via non-genotoxic mechanisms.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 3. fsc.go.jp [fsc.go.jp]



- 4. EXTOXNET PIP QUIZALOFOP-P-ETHYL [extoxnet.orst.edu]
- To cite this document: BenchChem. [Genotoxicity and Carcinogenicity of Quizalofop-ethyl: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1680411#genotoxicity-and-carcinogenicity-studies-of-quizalofop-ethyl]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com